molecular formula C16H17NO3 B11850849 8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 55376-72-2

8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B11850849
CAS No.: 55376-72-2
M. Wt: 271.31 g/mol
InChI Key: CTQQKCSUXKVWIU-UHFFFAOYSA-N
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Description

8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C16H17NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a cyclohexyl group attached to the quinoline ring, and a hydroxyl group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-hydroxyquinoline, which serves as the core structure.

    Cyclohexylation: The introduction of the cyclohexyl group can be achieved through alkylation reactions. One common method involves the use of cyclohexyl bromide in the presence of a base such as sodium hydride.

    Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective hydroxylation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield, reduce reaction time, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the reagents used.

Scientific Research Applications

8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating infections and certain types of cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets:

    Chelation: The compound can chelate metal ions, which is crucial for its antimicrobial activity.

    Enzyme Inhibition: It can inhibit certain enzymes, disrupting metabolic pathways in microorganisms.

    DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the cyclohexyl group but shares the hydroxyl and quinoline structure.

    8-Methylquinoline: Contains a methyl group instead of a cyclohexyl group.

    4-Hydroxyquinoline-3-carboxylic acid: Similar structure but without the cyclohexyl group.

Uniqueness

8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific chemical and biological properties.

Biological Activity

8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid (CHQCA) is a compound belonging to the quinoline family, notable for its structural features that include a cyclohexyl group at the 8-position and hydroxy and carboxylic acid functional groups at the 4 and 3 positions, respectively. This unique structure contributes to its potential biological activities, particularly in antimicrobial, antiviral, and anticancer domains.

  • Molecular Formula : C18H21NO3
  • Molecular Weight : Approximately 303.36 g/mol
  • IUPAC Name : this compound

The compound's reactivity is largely influenced by its functional groups, which allow for various chemical reactions such as electrophilic aromatic substitution and interactions with biological targets.

Antimicrobial Activity

Research indicates that CHQCA exhibits significant antimicrobial properties. Its mechanism involves the inhibition of specific enzymes related to bacterial metabolism. For instance, quinoline derivatives are known to target bacterial type II topoisomerases, disrupting DNA replication processes in bacteria .

A comparative analysis of CHQCA with other quinoline derivatives reveals its unique efficacy:

Compound Name Activity Unique Aspects
8-Hydroxyquinoline AntibacterialLacks carboxylic acid functionality
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid Enhanced solubilityEthoxy substitution at the 6-position
5-Chloro-8-hydroxyquinoline AntimicrobialChlorine substitution enhances activity

Antiviral Activity

CHQCA has shown promising results in inhibiting viral replication. Studies suggest that similar compounds can inhibit HIV integrase, indicating that CHQCA may possess analogous properties . The compound's structural features enhance its ability to interact with viral enzymes, potentially disrupting their function.

Anticancer Properties

The anticancer potential of CHQCA is supported by its ability to modulate immune responses and inhibit cancer cell proliferation. Quinoline derivatives have been studied for their effects on various cancer cell lines, showing significant cytotoxicity against tumors .

Case Studies and Research Findings

  • Inhibition of Dehydrogenase Enzymes : A study focusing on 4-hydroxyquinoline-3-carboxylic acids demonstrated that certain derivatives could inhibit mitochondrial dehydrogenases effectively. CHQCA's structural similarities suggest it may exhibit comparable inhibition profiles .
  • Antiviral Efficacy Against Influenza : Research on quinoline derivatives indicated that modifications in lipophilicity and electron-withdrawing substituents enhanced antiviral activity against strains like H5N1. CHQCA may follow a similar trend due to its structural characteristics .

Properties

CAS No.

55376-72-2

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

8-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C16H17NO3/c18-15-12-8-4-7-11(10-5-2-1-3-6-10)14(12)17-9-13(15)16(19)20/h4,7-10H,1-3,5-6H2,(H,17,18)(H,19,20)

InChI Key

CTQQKCSUXKVWIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O

Origin of Product

United States

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